Diammonium glycyrrhizinate
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Overview
Description
The compound Diammonium glycyrrhizinate is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Stepwise Assembly: This involves the sequential addition of smaller molecular fragments, each step carefully monitored to maintain the desired stereochemistry.
Protective Group Strategies: Protecting groups are used to shield reactive functional groups during intermediate steps, ensuring that only the desired reactions occur.
Catalytic Reactions: Catalysts, often metal-based, are employed to facilitate specific bond formations and enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH. Continuous flow reactors may also be employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substituting Agents: Halogens, nucleophiles like hydroxide or cyanide ions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Diammonium glycyrrhizinate
- tert-Butyl carbamate
- N-Boc-hydroxylamine
Uniqueness
This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research.
Properties
IUPAC Name |
(3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22?,23-,24-,25-,26-,27+,28?,29-,30+,31+,34-,35-,38+,39-,40-,41+,42?;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIIOPGDLITJE-JWTLOSTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](C(O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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